molecular formula C13H20N2O2 B1271513 Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate CAS No. 889949-41-1

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate

Cat. No.: B1271513
CAS No.: 889949-41-1
M. Wt: 236.31 g/mol
InChI Key: ZMCJMXOMUPBVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminoethyl)phenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required . The molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where aromatic interactions are important .

Properties

IUPAC Name

tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJMXOMUPBVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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